molecular formula C12H19ClN2 B12082171 (4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride

(4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride

Cat. No.: B12082171
M. Wt: 226.74 g/mol
InChI Key: MFJJSTNRGMDDHK-UHFFFAOYSA-N
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Description

(4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a phenyl group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride typically involves the reaction of 4-(chloromethyl)benzylamine with pyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrrolidine ring displaces the chlorine atom on the benzylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride is unique due to its specific structural features, such as the methylene bridge connecting the pyrrolidine ring to the phenyl group. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-10,13H2;1H

InChI Key

MFJJSTNRGMDDHK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)CN.Cl

Origin of Product

United States

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